molecular formula C10H10N2O B2470081 3-(4-Methyl-1,3-oxazol-2-yl)aniline CAS No. 861011-95-2

3-(4-Methyl-1,3-oxazol-2-yl)aniline

Cat. No.: B2470081
CAS No.: 861011-95-2
M. Wt: 174.203
InChI Key: LSVNEULSHINZKC-UHFFFAOYSA-N
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Description

3-(4-Methyl-1,3-oxazol-2-yl)aniline is an organic compound with the molecular formula C10H10N2O. It is characterized by the presence of an aniline group attached to a 4-methyl-1,3-oxazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methyl-1,3-oxazol-2-yl)aniline typically involves the cyclization of β-hydroxy amides to oxazolines, followed by further functionalization. One common method involves the use of reagents such as DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor, which enable efficient cyclization under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The specific details of industrial methods are often proprietary, but they generally follow the principles of green chemistry to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methyl-1,3-oxazol-2-yl)aniline undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

3-(4-Methyl-1,3-oxazol-2-yl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Methyl-1,3-oxazol-2-yl)aniline involves its interaction with various molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The aniline group can undergo further functionalization, enhancing its ability to interact with specific enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Methyl-1,3-oxazol-2-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group on the oxazole ring and the aniline group allows for versatile functionalization, making it a valuable intermediate in synthetic chemistry.

Biological Activity

3-(4-Methyl-1,3-oxazol-2-yl)aniline is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the synthesis, biological properties, and mechanisms of action associated with this compound, drawing on diverse research studies and findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 4-methyl aniline with oxazole derivatives. The method may include various coupling agents and conditions to facilitate the formation of the oxazole ring. Recent advancements in synthetic methodologies have improved yield and purity, allowing for better evaluation of biological activity.

Anticancer Activity

Several studies have reported that compounds with isoxazole moieties exhibit significant anticancer properties. For instance, derivatives similar to this compound have been shown to inhibit histone deacetylases (HDAC), which play a crucial role in cancer cell proliferation and survival. A study indicated that certain isoxazole derivatives demonstrated IC50 values significantly lower than conventional HDAC inhibitors, suggesting enhanced potency against various cancer cell lines .

Immunomodulatory Effects

Research has highlighted the immunomodulatory potential of isoxazole-containing compounds. In vitro assays demonstrated that these compounds could modulate immune responses by affecting cytokine production and lymphocyte proliferation. Specifically, compounds similar to this compound were observed to suppress tumor necrosis factor-alpha (TNF-α) production and inhibit lymphocyte activation induced by mitogens .

Antiviral Properties

The antiviral activity of isoxazoles has also been documented. Compounds exhibiting structural similarities to this compound have shown efficacy in inhibiting the replication of viruses such as herpes simplex virus type 1 (HSV-1). This effect was attributed to their ability to interfere with viral entry or replication processes within host cells .

The biological activity of this compound can be attributed to several mechanisms:

  • HDAC Inhibition : By inhibiting HDAC enzymes, these compounds can lead to hyperacetylation of histones, resulting in altered gene expression associated with apoptosis and cell cycle arrest.
  • Cytokine Modulation : The compound may influence cytokine signaling pathways, thereby modulating inflammatory responses and immune system activation.
  • Antiviral Activity : The structural features of isoxazoles allow them to interact with viral components, potentially blocking critical steps in the viral life cycle.

Case Studies

A notable study evaluated a series of isoxazole derivatives for their anticancer properties using various cancer cell lines. The results indicated that certain derivatives exhibited potent cytotoxic effects with IC50 values ranging from 0.5 µM to 5 µM across different cell lines . Another investigation focused on the immunomodulatory effects where compounds were tested for their ability to suppress lymphocyte proliferation; results showed significant inhibition compared to control groups .

Properties

IUPAC Name

3-(4-methyl-1,3-oxazol-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-7-6-13-10(12-7)8-3-2-4-9(11)5-8/h2-6H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSVNEULSHINZKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=COC(=N1)C2=CC(=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

861011-95-2
Record name 3-(4-methyl-1,3-oxazol-2-yl)aniline
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